N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-1H-imidazole-2-carboxamide
Description
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-1H-imidazole-2-carboxamide is a complex organic compound featuring a thiazolidine ring fused with an imidazole moiety
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-1H-imidazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-10-3-4-11(17-14(19)13-15-5-6-16-13)9-12(10)18-7-2-8-22(18,20)21/h3-6,9H,2,7-8H2,1H3,(H,15,16)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNPWDCGIQIMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=CN2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-1H-imidazole-2-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazolidine Ring: This step involves the cyclization of a suitable precursor, such as a thiourea derivative, with an appropriate aldehyde or ketone under acidic conditions to form the thiazolidine ring.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced via a condensation reaction between a suitable diamine and a carboxylic acid derivative.
Coupling of the Two Moieties: The final step involves coupling the thiazolidine and imidazole moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Both the thiazolidine and imidazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted thiazolidine or imidazole derivatives, depending on the reagents used.
Scientific Research Applications
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-1H-imidazole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may serve as a precursor or intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with thiol groups in proteins, while the imidazole ring can bind to metal ions or participate in hydrogen bonding, affecting the activity of enzymes or receptors involved in various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds like thiazolidinediones, which are used as antidiabetic agents.
Imidazole Derivatives: Compounds such as metronidazole, which is used as an antimicrobial agent.
Uniqueness
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-1H-imidazole-2-carboxamide is unique due to the combination of the thiazolidine and imidazole rings, which confer distinct pharmacological properties not typically seen in compounds containing only one of these moieties. This dual functionality allows for a broader range of biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
